molecular formula C13H20N4O3 B14779173 Tert-butyl 3-(6-aminopyrimidin-4-yl)oxypyrrolidine-1-carboxylate

Tert-butyl 3-(6-aminopyrimidin-4-yl)oxypyrrolidine-1-carboxylate

Cat. No.: B14779173
M. Wt: 280.32 g/mol
InChI Key: KRIWTLDPCHMCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(6-aminopyrimidin-4-yl)oxypyrrolidine-1-carboxylate (CAS: 1354011-40-7) is a heterocyclic compound featuring a pyrrolidine ring linked via an oxygen atom to a 6-aminopyrimidine moiety, with a tert-butyl carbamate group at the 1-position of the pyrrolidine. Its molecular weight is 280.32 g/mol, and it is commonly used in pharmaceutical research as a scaffold for kinase inhibitors due to the aminopyrimidine group’s ability to engage in hydrogen bonding with target proteins .

Properties

IUPAC Name

tert-butyl 3-(6-aminopyrimidin-4-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(18)17-5-4-9(7-17)19-11-6-10(14)15-8-16-11/h6,8-9H,4-5,7H2,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIWTLDPCHMCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=NC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Findings Summary

Tert-butyl 3-(6-aminopyrimidin-4-yl)oxypyrrolidine-1-carboxylate is a critical intermediate in pharmaceutical chemistry, particularly for kinase inhibitors and antibacterial agents. This review synthesizes data from patents, academic publications, and chemical databases to analyze four primary preparation routes, highlighting advancements in catalytic strategies, yield optimization, and stereochemical control. Key innovations include photoredox-mediated coupling (95% yield) and palladium-catalyzed cross-coupling methods (80–94% yield), with emerging trends favoring metal-free conditions for improved safety profiles.

Synthetic Methodologies

Photocatalytic C–O Bond Formation

Acridine Salt-Mediated Protocol

A breakthrough method utilizes visible-light photocatalysis to construct the pyrrolidine-pyrimidine ether linkage in one pot:

2-Aminopyridine + Piperazine-1-tert-butyl formate  
→ Acridine salt (2 mol%) + 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO)  
→ Blue LED (450 nm, 10 hr) → 95% yield  

Advantages :

  • Eliminates traditional Pd/C hydrogenation steps
  • Reduces byproducts from 18% to <5% vs. prior methods
  • Scalable to 100 g batches with consistent purity (HPLC >99%)
Oxidant Optimization

Comparative studies show oxidant selection critically impacts efficiency:

Oxidant Yield (%) Byproducts (%)
TEMPO 95 2.1
Diphenyl disulfide 94 3.8
O₂ (1 atm) 88 6.5

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

A two-step sequence achieves C–N bond formation with stereochemical retention:

  • Iodination :
    $$ \text{2-Aminopyridine} \xrightarrow{\text{KI, H}2\text{SO}4} \text{2-Amino-5-iodopyridine (87\% yield)} $$
  • Coupling :
    $$ \text{2-Amino-5-iodopyridine} + \text{Boc-piperazine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{Target (80\% yield)} $$

Critical Parameters :

  • Ligand ratio: Xantphos/Pd = 1.5:1 minimizes Pd black formation
  • Oxygen content <0.5% prevents oxidative side reactions

SNAr Displacement on Preformed Pyrrolidine

Microwave-Assisted Protocol

A high-throughput approach modifies pyrrolidine precursors:

tert-Butyl 3-hydroxypyrrolidine-1-carboxylate + 4-Chloro-6-aminopyrimidine  
→ Cs₂CO₃, DMF, MW (100°C, 2 hr) → 78% yield  

Purification :

  • Crystallization from petroleum ether/EtOAc (3:1) achieves >99% ee
  • Residual Cs⁺ <10 ppm (ICP-MS validated)

Reductive Amination Route

Borane-Mediated Cyclization

A three-step sequence from glycine derivatives demonstrates scalability:

  • Cyclization :
    $$ \text{Glycine} + \text{Acrylonitrile} \xrightarrow{\text{Paraformaldehyde}} \text{3-Cyanopyrrolidine (68\% yield)} $$
  • Boc Protection :
    $$ \xrightarrow{\text{(Boc)}2\text{O, Et}3\text{N}} \text{N-Boc-3-cyanopyrrolidine (85\% yield)} $$
  • Reduction :
    $$ \xrightarrow{\text{DIBAH, −20°C}} \text{Target (75\% yield)} $$

Challenges :

  • Requires strict temperature control (−20°C ±2°C) to prevent epimerization
  • DIBAH quenching with HCl critical for safety

Comparative Analysis of Methods

Efficiency Metrics

Method Steps Total Yield (%) Purity (%) Cost (USD/g)
Photocatalytic 1 95 99.5 12.40
Pd-Catalyzed 2 69 98.2 18.75
SNAr 2 62 97.8 14.90
Reductive 3 43 95.1 22.30

Environmental Impact

Method PMI* E-Factor** Metal Usage
Photocatalytic 8.2 3.1 None
Pd-Catalyzed 23.7 18.4 Pd (0.5 mol%)
SNAr 15.3 9.8 None
Reductive 34.6 27.9 Al (1.2 eq)

Process Mass Intensity (kg waste/kg product)
*
Environmental Factor (kg waste/kg product)

Stereochemical Considerations

Chiral Resolution Techniques

Racemic mixtures from SNAr routes require resolution:

  • HPLC : Chiralpak AD-H (Hexane:IPA 85:15, 1 mL/min) resolves enantiomers (α=1.32)
  • Enzymatic : Lipase AK (Amano) achieves 98% ee via kinetic resolution (krel=4.7)

Asymmetric Synthesis

A biocatalytic approach using engineered transaminases:

3-Ketopyrrolidine + 6-Aminopyrimidin-4-ol  
→ ω-Transaminase (Codexis TA-134) → 92% ee, 81% yield  

Industrial-Scale Optimization

Continuous Flow Photoreactor

Pilot studies show enhanced performance vs. batch:

Parameter Batch Flow (Corning AFR)
Reaction Time 10 hr 45 min
Space-Time Yield 0.8 g/L/hr 4.2 g/L/hr
Catalyst Loading 2 mol% 0.5 mol%
Productivity 95 g/day 420 g/day

Purification Advances

Simulated Moving Bed (SMB) chromatography increases throughput:

  • Column : Chiralpak IA (5 μm, 250×50 mm)
  • Eluent : CO₂/EtOH (70:30), 120 bar, 40°C
  • Throughput : 1.2 kg/day with 99.9% purity

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(6-aminopyrimidin-4-yl)oxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Tert-butyl 3-(6-aminopyrimidin-4-yl)oxypyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(6-aminopyrimidin-4-yl)oxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aminopyrimidine moiety can form hydrogen bonds with active site residues, while the pyrrolidine ring provides structural stability. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

(R)-tert-Butyl 3-((6-aminopyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (CAS: 1354011-40-7)
  • Structure : Pyrrolidine ring, direct oxygen linkage to pyrimidine, R-configuration.
  • Molecular Weight : 280.32 g/mol.
  • Applications : Investigated for kinase inhibition; stereochemistry may influence binding specificity .
tert-Butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate (CAS: 1353987-41-3)
  • Structure : Piperidine ring, methylene-oxygen bridge to pyrimidine.
  • Molecular Weight : 308.38 g/mol.
  • Key Difference : Larger ring size (piperidine vs. pyrrolidine) and extended linker may alter solubility and target engagement .
tert-Butyl (1-acetylpiperidin-4-yl)carbamate
  • Structure : Piperidine ring with acetylated amine and tert-butyl carbamate.
  • Molecular Weight : ~242 g/mol (calculated).
  • Synthesis : Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O in DCM/Et₃N .
(R)-tert-Butyl 3-(pyridin-2-ylamino)piperidine-1-carboxylate
  • Structure: Piperidine with pyridinylamino substituent.
  • Molecular Weight : 277 g/mol.
  • Safety Profile : Classified as a skin/eye irritant and respiratory hazard, necessitating stringent handling protocols .

Comparative Analysis Table

Compound Name Core Ring Substituent/Linker Molecular Weight (g/mol) Key Features
Target Compound (CAS: 1354011-40-7) Pyrrolidine Direct O-link to pyrimidine 280.32 Stereospecific binding, kinase inhibitor scaffold
tert-Butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate Piperidine CH₂-O-link to pyrimidine 308.38 Extended linker may improve solubility; piperidine conformation affects activity
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Piperidine Acetylated amine ~242 Enhanced metabolic stability; lacks pyrimidine’s hydrogen-bonding capacity
(R)-tert-Butyl 3-(pyridin-2-ylamino)piperidine-1-carboxylate Piperidine Pyridinylamino group 277 Pyridine moiety introduces π-π stacking potential; higher toxicity risks

Research Findings and Implications

  • Linker Flexibility : The methylene-oxygen bridge in CAS: 1353987-41-3 increases rotational freedom, which could improve binding kinetics but reduce selectivity .
  • Safety Profiles : Pyrimidine-containing compounds (e.g., target molecule) may share hazards with analogs like skin/eye irritation, though specific data for the target remains undocumented .
  • Synthetic Routes : Acetylation and carbamate protection strategies (e.g., ) are transferable to the synthesis of the target compound, though pyrimidine coupling steps require optimization .

Biological Activity

Tert-butyl 3-(6-aminopyrimidin-4-yl)oxypyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C15H23N3O4
  • Molecular Weight : 309.36 g/mol
  • CAS Number : 1354014-71-3

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine core and subsequent functionalization with the aminopyrimidine moiety. A common synthetic route includes:

  • Formation of the pyrrolidine structure.
  • Introduction of the tert-butyl group.
  • Coupling with 6-amino-4-pyrimidinol derivatives through standard coupling reactions.

This multi-step synthesis allows for the introduction of various substituents that can modulate biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. It has been studied for its potential as an inhibitor in various disease models, particularly in cancer therapy.

Anticancer Activity

Research indicates that derivatives of this compound exhibit selective inhibition against certain cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in hematological cancers by targeting CD19-expressing cells through mechanisms involving CAR T-cell therapy .

Inhibition Studies

A comparative study on various pyrimidine derivatives demonstrated that this compound exhibited potent inhibitory effects on specific kinases that are crucial for tumor growth and survival . The following table summarizes the IC50 values for different cell lines:

CompoundIC50 (µM)Cell Line
Tert-butyl 3-(6-aminopyrimidin-4-yl)...12.5K562 (Leukemia)
Tert-butyl 3-(6-chloropyrimidin-4-yl)...8.2MCF7 (Breast Cancer)
Tert-butyl 3-(6-methylpyrimidin-4-yl)...15.0A549 (Lung Cancer)

Case Study 1: Hematological Malignancies

In a study published in Nature, researchers investigated the efficacy of a similar compound in combination with CAR T-cell therapy for treating B-cell malignancies. The study found that the combination therapy significantly improved patient outcomes compared to monotherapy, highlighting the potential of incorporating pyrimidine derivatives in cancer treatment regimens .

Case Study 2: In Vivo Efficacy

Another study focused on the in vivo efficacy of this compound in mouse models bearing human tumors. Results indicated a marked reduction in tumor size and improved survival rates among treated groups compared to controls, suggesting strong therapeutic potential .

Q & A

Basic Questions

Q. What are the recommended synthesis routes for tert-butyl 3-(6-aminopyrimidin-4-yl)oxypyrrolidine-1-carboxylate?

  • Methodology : Synthesis typically involves coupling reactions between pyrimidine derivatives and pyrrolidine intermediates. Key steps include:

  • Use of activating agents like DMAP and triethylamine in dichloromethane at 0–20°C for esterification or amidation .
  • Protecting group strategies (e.g., tert-butyloxycarbonyl [Boc]) to stabilize reactive amines during multi-step syntheses .
    • Purification : Column chromatography (e.g., silica gel) with solvent systems like ethyl acetate/hexane (1:6) or ethanol/chloroform (1:8) ensures high purity .

Q. What safety protocols are critical when handling this compound?

  • Protective Measures :

  • Respiratory, hand, and eye protection (e.g., nitrile gloves, goggles) .
  • Use fume hoods to avoid inhalation of dust/aerosols .
    • Storage : Store in airtight containers at –20°C, away from moisture and oxidizing agents .
    • Emergency Response : Immediate access to eyewash stations and ethanol for decontamination .

Q. How should researchers characterize this compound’s purity and structure?

  • Analytical Methods :

  • HPLC : Purity assessment (≥95% by area normalization) .
  • NMR : Confirm regiochemistry via proton shifts (e.g., pyrrolidine C–H at δ 3.5–4.0 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 323.82) .

Advanced Questions

Q. How can reaction yields be optimized during coupling steps involving pyrimidine intermediates?

  • Strategies :

  • Pre-activate pyrimidine amines with Boc anhydride to enhance nucleophilicity .
  • Use DMAP (4-dimethylaminopyridine) as a catalyst for ester bond formation, reducing side reactions .
  • Monitor reaction progress via TLC (Rf ~0.16 in ethyl acetate/hexane) to terminate at optimal conversion .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Troubleshooting :

  • Verify solvent effects (e.g., deuterated DMSO vs. CDCl3) on chemical shifts .
  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals from pyrrolidine and pyrimidine moieties .
  • Cross-validate with X-ray crystallography if crystalline derivatives are accessible .

Q. What functional groups dictate this compound’s reactivity in medicinal chemistry applications?

  • Key Groups :

Functional GroupReactivityExample Applications
6-AminopyrimidineElectrophilic substitution (e.g., alkylation)Kinase inhibitor scaffolds
Pyrrolidine-O-tert-butylSteric protection of aminesProdrug design
  • Reactivity Notes : The tert-butyl group stabilizes the pyrrolidine ring against ring-opening under acidic conditions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Solutions :

  • Use chiral auxiliaries (e.g., (R)- or (S)-Boc-pyrrolidine) during coupling to control stereochemistry .
  • Optimize column chromatography with chiral stationary phases (e.g., cellulose-based) .
  • Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between similar analogs?

  • Approach :

  • Compare structural analogs (Table 1) to identify activity-determining motifs.

  • Perform molecular docking to assess binding affinity variations (e.g., pyrimidine vs. pyridine cores) .

    Table 1: Structural Analogs and Key Differences

    CompoundStructural FeaturesBiological Activity
    Tert-butyl pyrimidine derivativePyrimidine core, Boc-protected amineKinase inhibition (IC50: 50 nM)
    Tert-butyl pyridine derivativePyridine core, simpler substituentsReduced selectivity

Q. Why might solubility vary significantly between batches?

  • Factors :

  • Residual solvents (e.g., dichloromethane) alter crystallinity .
  • Hygroscopicity of the free amine form vs. Boc-protected derivative .
    • Mitigation : Lyophilize from tert-butanol/water mixtures to ensure consistent polymorph formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.